molecular formula C9H17N B1618463 Diisopropylpropargylamine CAS No. 6323-87-1

Diisopropylpropargylamine

Cat. No.: B1618463
CAS No.: 6323-87-1
M. Wt: 139.24 g/mol
InChI Key: CSLRZHQRINOOLB-UHFFFAOYSA-N
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Description

Diisopropylpropargylamine is an organic compound belonging to the class of propargylamines. These compounds are characterized by the presence of a propargyl group (HC≡C-CH2-) attached to an amine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylpropargylamine can be synthesized through several methods. One common approach is the A3 coupling reaction, which involves the reaction of an aldehyde, an amine, and a terminal alkyne. This reaction is typically catalyzed by metals such as copper or ruthenium . Another method involves the reductive amination of acetone with ammonia using a modified copper oxide catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale A3 coupling reactions. These reactions are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Diisopropylpropargylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of diisopropylpropargylamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Parkinson’s disease . Additionally, this compound can modulate receptor activity, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropylpropargylamine is unique due to its specific structural features and reactivity. The presence of the propargyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities and therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-propan-2-yl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6-7-10(8(2)3)9(4)5/h1,8-9H,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLRZHQRINOOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283911
Record name 2-Propyn-1-amine, N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-87-1
Record name 2-Propynylamine,N-diisopropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34155
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propyn-1-amine, N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (prop-2-yn-1-yl)bis(propan-2-yl)amine
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Propargyl bromide (23.5 g, 197 mmol) was added dropwise to a mixture of diisopropyl amine (20 g, 197 mmol) and cesium carbonate (64 g, 197 mmol) in 350 mL of acetone. The mixture was stirred overnight under nitrogen at room temperature. The inorganic salts were then filtered off, and the solvent was removed. The residue was dissolved in saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts were then evaporated to give 12 g of diisopropyl-prop-2-ynyl-amine: mass spectrum (m/e): M+H 139.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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